molecular formula C8H12FNO B3020467 N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide CAS No. 2224544-47-0

N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide

Cat. No.: B3020467
CAS No.: 2224544-47-0
M. Wt: 157.188
InChI Key: CWRHFFQFRHKLMQ-UHFFFAOYSA-N
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Description

N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide is a chemical compound with the molecular formula C8H12FNO and a molecular weight of 157.188 g/mol. This compound features a cyclobutyl ring substituted with a fluorine atom and a methyl group, connected to a prop-2-enamide moiety. Its unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of Fluorine and Methyl Groups: Fluorination and methylation reactions are carried out to introduce the fluorine and methyl groups onto the cyclobutyl ring.

    Attachment of the Prop-2-enamide Moiety: The final step involves the coupling of the cyclobutyl ring with a prop-2-enamide group through an amide bond formation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce the amide group to an amine.

    Substitution: The fluorine atom on the cyclobutyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The fluorine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Fluoro-3-methylcyclobutyl)prop-2-enamide: shares similarities with other cyclobutyl-containing compounds and fluorinated amides.

    Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.

Uniqueness

This compound is unique due to its specific substitution pattern on the cyclobutyl ring and the presence of the prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-fluoro-3-methylcyclobutyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FNO/c1-3-7(11)10-6-4-8(2,9)5-6/h3,6H,1,4-5H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRHFFQFRHKLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)NC(=O)C=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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